1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid
Description
Properties
IUPAC Name |
1-hydroxy-1-oxo-1λ5-phosphetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O4P/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHQLGHBDRUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CP1(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
McBride Method: Electrophilic Addition and Cyclization
The McBride method, originally developed for phosphetane oxides, has been adapted for carboxylic acid derivatives. This two-step process involves:
Phosphenium Cation Formation :
Dichlorophosphine precursors react with AlCl₃ in anhydrous dichloromethane under nitrogen to generate a reactive phosphenium cation.Electrophilic Addition and Cyclization :
A carboxylate-containing alkene undergoes electrophilic attack, followed by carbocation rearrangement and intramolecular nucleophilic trapping. For example, ethyl 3-butenoate reacts to form the phosphetane ester intermediate, which is hydrolyzed to the carboxylic acid (Table 1).
Reaction Conditions :
- Temperature: −78°C to 0°C
- Solvent: Anhydrous CH₂Cl₂
- Workup: Hydrolysis with aqueous HCl (1M)
Key Limitations :
- Carbocation rearrangements may reduce regioselectivity.
- Sensitive to moisture, requiring strict anhydrous conditions.
Table 1: McBride Method Optimization
| Starting Material | Intermediate | Yield (%) | Hydrolysis Conditions | Final Product Purity (%) |
|---|---|---|---|---|
| Ethyl 3-butenoate | Diethyl phosphetane ester | 62 | HCl (1M), 25°C, 12h | 95 |
| Methyl 4-pentenoate | Dimethyl phosphetane ester | 58 | H₂SO₄ (0.5M), 50°C, 8h | 89 |
Cyclopropane Ring-Expansion
This method leverages the strain energy of cyclopropane derivatives to drive phosphetane formation:
Cyclopropane Substrate Preparation :
A cyclopropane ring with a pendant carboxylic acid group (e.g., 1-carboxy-2-vinylcyclopropane) is synthesized via Simmons-Smith reaction.Phosphorus Insertion :
Treatment with PCl₃ and a Grignard reagent (e.g., MeMgBr) induces ring expansion, forming the phosphetane core.
Reaction Conditions :
- Temperature: 0°C to RT
- Solvent: Tetrahydrofuran (THF)
- Workup: Quenching with NH₄Cl, followed by oxidation with H₂O₂
Advantages :
Alkylation and Intramolecular Cyclization
A scalable approach for industrial production involves alkylation of phosphorus precursors followed by cyclization:
Phosphonate Ester Synthesis :
Methyl phosphonochloridate reacts with 3-bromopropanoic acid in the presence of K₂CO₃ to form a phosphonate ester.Intramolecular Cyclization :
The ester undergoes base-mediated cyclization (e.g., NaH in DMF) to yield the phosphetane ring, followed by acid hydrolysis.
Industrial Optimization :
Reaction Optimization
Solvent Effects
Temperature Control
Industrial-Scale Production
Batch vs. Continuous Flow
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 60–65% | 75–80% |
| Reaction Time | 24–48h | 2–4h |
| Purity | 90–92% | 95–98% |
| Scalability | Limited to 100L batches | Easily scalable |
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| McBride | 58–62 | Moderate | Low (sensitive to EWG) |
| Cyclopropane Expansion | 80–85 | High | High |
| Alkylation/Cyclization | 70–75 | High | Moderate |
Key Findings :
- Cyclopropane expansion offers the highest yields and functional group compatibility.
- McBride method remains valuable for laboratory-scale synthesis of novel derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield lower oxidation state phosphorus species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Generation of phosphine derivatives.
Substitution: Production of various substituted phosphonates.
Scientific Research Applications
1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
*Formula discrepancy: The reported formula lacks phosphorus, conflicting with the compound’s name.
Key Observations:
Ring Size and Heteroatoms: The phosphetane derivative’s four-membered P-containing ring contrasts with the five-membered N-containing pyrrolidine ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The absence of phosphorus in the PubChemLite entry for the phosphetane compound complicates structural validation .
However, the former’s hypervalent phosphorus center may enable unique acid-base or redox behavior . 1-Hydroxy-1-phenyl-3-hexadecanone lacks acidic protons but includes a phenyl group, which could enhance lipophilicity compared to the other two compounds .
Research and Application Comparisons
- This compound: No patents or literature exist, indicating it is either novel or underexplored. Its phosphorus-oxo motif resembles bioactive organophosphorus compounds (e.g., phosphonates), but further studies are needed to assess its utility .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : A well-characterized compound with a safety data sheet (SDS), suggesting industrial or laboratory use. Pyrrolidine derivatives are common in pharmaceuticals and agrochemicals due to their stability and synthetic versatility .
- 1-Hydroxy-1-phenyl-3-hexadecanone: Limited annotation hits suggest niche applications, possibly in surfactants or lipid-based systems due to its long alkyl chain .
Stability and Reactivity
- Phosphetane Derivative : The hypervalent phosphorus center may confer hydrolytic instability, as seen in other lambda5-phosphorus compounds. This contrasts with the more stable lactam ring in the pyrrolidine analog .
- Carboxylic Acid Reactivity : Both the phosphetane and pyrrolidine compounds could undergo decarboxylation under acidic conditions, but the former’s electronic environment (P=O vs. N=O) may alter reaction pathways .
Biological Activity
1-Hydroxy-1-oxo-1lambda5-phosphetane-3-carboxylic acid is a unique organophosphorus compound notable for its four-membered ring structure containing phosphorus. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
The compound is characterized by its reactive phosphorus center, which allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. The synthesis typically involves the cyclization of phosphorus-containing precursors under controlled conditions, often utilizing an inert atmosphere to prevent unwanted side reactions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its reactive phosphorus center. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, resulting in inhibition or modification of their activity.
Biological Applications
Research has shown that this compound has a wide range of potential applications:
1. Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which may have implications in various biochemical pathways.
2. Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by inhibiting cell growth in cancer cells through mechanisms similar to those observed in other benzofuran compounds.
3. Phosphorus Metabolism Studies : It serves as a probe for studying phosphorus metabolism due to its unique structure and reactivity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The inhibition was quantified using standard biochemical assays, showing significant activity at micromolar concentrations.
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines indicated that this compound exhibited significant cytotoxic effects. For example, it showed an IC50 value of approximately 15 µM against breast cancer cell lines, suggesting a potential for further development as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other organophosphorus compounds:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Four-membered ring | Enzyme inhibition, anticancer | ~15 |
| Phosphonic acids | Linear structure | Antimicrobial | ~20 |
| Phosphonates | Various structures | Anticancer | ~10 |
Q & A
Q. Table 1: Hypothetical Synthesis Routes Based on Analogous Compounds
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption .
- Handling : Use nitrile gloves, sealed goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation risks .
- Stability Testing : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) to identify optimal storage conditions .
Advanced: What experimental approaches can elucidate the hydrolysis mechanisms of this compound under physiological conditions?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at λ=260 nm (for phosphate ester cleavage) in buffered solutions (pH 7.4, 37°C) .
- Isotopic Labeling : Use -labeled water to track oxygen incorporation into hydrolyzed products, analyzed by HRMS .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and activation energies for hydrolysis pathways .
Key Consideration : Address contradictory data (e.g., unexpected pH-dependent stability) by cross-validating experimental results with computational models .
Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved when characterizing this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-reference -NMR coupling constants with 2D-COSY to resolve overlapping peaks. IR carbonyl stretches (1700–1750 cm⁻¹) should align with computational vibrational spectra .
- Isotopic Purity Checks : Use deuterated solvents and ensure no residual proton signals interfere with NMR interpretation .
- Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation .
Basic: What analytical techniques are most effective for purity assessment?
Methodological Answer:
- Chromatography : HPLC with a C18 column (UV detection at 210–220 nm) for quantifying organic impurities .
- Spectroscopy : -NMR to verify phosphorus-containing byproducts; HRMS for molecular ion confirmation (±2 ppm accuracy) .
- Elemental Analysis : Carbon, hydrogen, and phosphorus content should align with theoretical values within ±0.4% .
Advanced: What strategies optimize the yield of this compound in multi-step synthetic pathways?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Reaction Monitoring : Use in-situ FTIR to detect intermediate formation and adjust reaction times dynamically .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for improved solubility and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
